Thieno[3,2-c]pyridin-2-ylboronic acid
Overview
Description
Thieno[3,2-c]pyridin-2-ylboronic acid, also known as TPCP, is a synthetic molecule composed of a thienopyridine core and a boronic acid group. It is a versatile molecule that can be applied in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various compounds, and it can be used to create novel compounds with interesting properties. In addition, TPCP can be used to study the biochemical and physiological effects of certain compounds in the body, as well as to investigate the mechanism of action of certain drugs.
Scientific Research Applications
Photophysical Properties and Molecular Engineering One notable study describes the synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives. Utilizing Suzuki-Miyaura cross-coupling reactions among other techniques, researchers demonstrated that the photophysical attributes of these compounds are tunable by modifying the functional groups on the thieno[3,2-b]pyridine scaffold. This finding opens up possibilities for their application in molecular engineering and as fluorescent probes due to their chemically adjustable photophysical properties (Dan-Bi Sung et al., 2018).
Antitumor Potential and Drug Delivery Another study focused on the fluorescence properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which had been evaluated previously for their potential antitumor properties. The research found that these compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes suggests their utility in future drug delivery applications, showcasing their potential in medicinal chemistry and oncology (M. S. D. Carvalho et al., 2013).
Dye Synthesis and Textile Applications The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes represent another intriguing research avenue. These derivatives were applied to polyester fibers, demonstrating their utility in the textile industry due to their spectral characteristics and fastness properties (Yuh-Wen Ho, 2005).
Synthesis and Biological Relevance Moreover, research on thieno[3,2-d]pyrimidine derivatives has highlighted their significance in pharmaceutical development. These compounds exhibit various pharmacological activities, underscoring their potential as a versatile platform for drug discovery. The review of current research on thieno[3,2-d]pyrimidines emphasizes their biological importance across different domains, including anticancer, anti-infectious, and CNS drug discoveries (F. Islam & T. M. Quadery, 2021).
Chemical Synthesis and Antimicrobial Evaluation The synthesis of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives further exemplifies the chemical versatility of thieno[3,2-c]pyridin-2-ylboronic acid derivatives. These studies not only showcase the compounds' synthetic accessibility but also their potential in antimicrobial applications, providing a foundation for future research in combating microbial resistance (N. M. Rateb et al., 2011).
properties
IUPAC Name |
thieno[3,2-c]pyridin-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDFQBZMATQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridin-2-ylboronic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.